2-chlorothiophene-3-carboxylic Acid

Pharmaceutical impurity profiling Rivaroxaban quality control ICH Q3A regulatory compliance

2-Chlorothiophene-3-carboxylic acid (CAS 53935-71-0, molecular formula C₅H₃ClO₂S, molecular weight 162.59 g/mol) is a heterocyclic building block featuring a thiophene ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. This compound is a white to off-white crystalline solid with a melting point of 161–163 °C and a computed LogP of approximately 2.10.

Molecular Formula C5H3ClO2S
Molecular Weight 162.59 g/mol
CAS No. 53935-71-0
Cat. No. B110730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chlorothiophene-3-carboxylic Acid
CAS53935-71-0
Synonyms2-Chloro-3-thiophenecarboxylic Acid; 
Molecular FormulaC5H3ClO2S
Molecular Weight162.59 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C(=O)O)Cl
InChIInChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
InChIKeyDZVPSOCOJRCNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiophene-3-carboxylic Acid (CAS 53935-71-0): Procurement and Selection Overview for Heterocyclic Building Block Applications


2-Chlorothiophene-3-carboxylic acid (CAS 53935-71-0, molecular formula C₅H₃ClO₂S, molecular weight 162.59 g/mol) is a heterocyclic building block featuring a thiophene ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. This compound is a white to off-white crystalline solid with a melting point of 161–163 °C and a computed LogP of approximately 2.10 [1]. It serves as a key synthetic intermediate in pharmaceutical and agrochemical research and is specifically recognized as a process-related impurity in Rivaroxaban synthesis (designated Rivaroxaban Impurity 63/97/RC27) [2][3].

Why 2-Chlorothiophene-3-carboxylic Acid Cannot Be Simply Replaced by Its 2-Bromo, 2-Methyl, or Regioisomeric Analogs: A Procurement Perspective


Close analogs such as 2-bromothiophene-3-carboxylic acid (CAS 24287-95-4), 2-methylthiophene-3-carboxylic acid (CAS 1918-78-1), and 5-chloro-2-thiophenecarboxylic acid (CAS 24065-33-6) share the thiophene scaffold but differ critically in halogen reactivity, regiochemistry, and biological recognition. The chloro substituent provides a distinct balance of cross-coupling reactivity compared to bromo (which is more labile toward oxidative addition) and methyl (which is cross-coupling-inert) [1]. The 3-carboxy regiochemistry enables decarboxylative C–H functionalization pathways that are inaccessible to 2-carboxy isomers [2]. Furthermore, the precise 2-chloro-3-carboxy substitution pattern is the pharmacopoeially relevant impurity in Rivaroxaban manufacturing, meaning that a generic substitution with any other regioisomer or halogen analog would invalidate analytical method specificity and regulatory compliance [3]. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-Chlorothiophene-3-carboxylic Acid Versus Closest Analogs: A Comparator-Based Selection Guide


Regiospecific Identity as a Rivaroxaban Impurity Reference Standard: Differentiation from the 5-Chloro-2-carboxy Metabolite

2-Chlorothiophene-3-carboxylic acid is designated as Rivaroxaban Impurity 63 (also listed as Impurity 97 and RC27) and is supplied with full characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1][2]. This regioisomer (2-chloro-3-carboxy) is structurally and analytically distinct from the Rivaroxaban metabolite 5-chloro-2-thiophenecarboxylic acid (C420500). The two regioisomers differ in substitution position (2-chloro-3-carboxy vs. 5-chloro-2-carboxy), resulting in different chromatographic retention times and mass spectrometric fragmentation patterns. Any substitution of the 2-chloro-3-carboxy isomer with the 5-chloro-2-carboxy analog in an impurity reference standard would invalidate the specificity of the analytical method for Rivaroxaban quality control, as the two compounds are not co-eluting and cannot serve as mutual surrogates in HPLC or LC-MS assays .

Pharmaceutical impurity profiling Rivaroxaban quality control ICH Q3A regulatory compliance

Cross-Coupling Reactivity Profile: Chloro vs. Bromo Substituent Differentiation in Pd-Catalyzed Reactions

The C–Cl bond in 2-chlorothiophene-3-carboxylic acid offers a distinct reactivity profile compared to the C–Br bond in 2-bromothiophene-3-carboxylic acid. In Pd-catalyzed Suzuki-Miyaura coupling, the general reactivity order is I > OTf > Br >> Cl, meaning that the chloro analog requires more active catalyst systems but provides greater chemoselectivity in substrates bearing multiple halogen substituents. Fleckenstein and Plenio (2008) demonstrated that heteroaryl chlorides, including 2-chlorothiophene, can be coupled with thiophene- and furanboronic acids in near-quantitative yield using a Pd catalyst at 0.1–1 mol% loading in aqueous n-butanol [1]. The 2-bromo analog would undergo oxidative addition more readily but may lead to competing reactions in polyhalogenated substrates or during sequential coupling strategies where selective activation of one halogen over another is required [2]. This rate differential makes the chloro compound preferable when orthogonal reactivity is needed.

Suzuki-Miyaura coupling Heteroaryl chloride activation C–C bond formation

Solid-State Thermophysical Property Differentiation: Melting Point Comparison with 2-Bromo and 2-Methyl Analogs

The melting point of 2-chlorothiophene-3-carboxylic acid is 159–162 °C (reported range across vendors: 161–163 °C by ChemicalBook, 159–162 °C by AKSci) . This is significantly lower than the 2-bromo analog (178–182 °C) and substantially higher than the 2-methyl analog (112–114 °C) . The intermediate melting point of the chloro compound, relative to its bromo and methyl analogs, reflects the balance of molecular weight (162.59 vs. 207.05 vs. 142.18 g/mol) and intermolecular forces (halogen bonding potential of Cl vs. Br vs. no halogen in methyl). From a process chemistry standpoint, the lower melting point versus the bromo analog may reduce energy input requirements for drying and melt-based operations, while the higher melting point versus the methyl analog confers greater room-temperature solid-state stability for long-term storage.

Thermophysical characterization Solid-form handling Process chemistry

GHS Hazard Profile Differentiation: Skin Sensitization Liability of 2-Chloro vs. 2-Bromo Analog

The Globally Harmonized System (GHS) classification of 2-chlorothiophene-3-carboxylic acid includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Notably absent is H317 (may cause an allergic skin reaction). In contrast, the 2-bromo analog carries H317 in addition to H302 and H319 . The presence of H317 (Skin Sensitization Category 1) for the bromo compound means that repeated dermal exposure may lead to allergic contact dermatitis, a progressive and potentially career-limiting occupational condition for laboratory personnel. This differential hazard profile has direct implications for personal protective equipment (PPE) requirements, risk assessment documentation, and procurement decisions in laboratories with a preference for non-sensitizing reagents where feasible.

Occupational safety GHS hazard classification Procurement risk assessment

Decarboxylative C–H Arylation Capability Enabled by 3-Carboxy Regiochemistry: Differentiation from 2-Carboxy Isomers

Thiophene-3-carboxylic acids bearing a chlorine substituent at C2 can participate in Rh(III)-catalyzed decarboxylative C–H/C–H cross-coupling with arenes, wherein the carboxylic acid group acts as a traceless directing group. Qin et al. (2015) reported that this methodology provides straightforward access to biaryl scaffolds with diverse substitution patterns, including a one-step gram-scale synthesis of a biologically active 3,5-substituted 2-arylthiophene [1]. This reactivity is regiospecific to 3-carboxy thiophenes; thiophene-2-carboxylic acids undergo decarboxylative coupling at the C3 position, yielding different connectivity. For 2-chlorothiophene-3-carboxylic acid specifically, the chlorine at C2 blocks one potential coupling site, directing functionalization to the C5 position and enabling predictable, regioselective biaryl construction. The 2-bromo analog would participate in the same transformation but with greater risk of competing oxidative addition of the C–Br bond under Rh(III) catalysis conditions.

Decarboxylative coupling C–H activation Traceless directing group

Intramolecular Cyclization Potential to Fused Heterocycles: Regiochemistry-Enabled Access to Thieno[3,2-c]quinolines

The 2-chloro-3-carboxy substitution pattern enables intramolecular cyclization reactions between the adjacent chlorine-bearing C2 and carboxy-bearing C3 positions, forming fused heterocyclic systems. This compound has been specifically employed as a starting material for the synthesis of thieno[3,2-c]quinoline derivatives, a class of nitrogen- and sulfur-containing fused heterocycles of interest in medicinal chemistry [1]. The cyclization exploits the proximity of the chlorine (leaving group) and the carboxylic acid (which can be activated as an acid chloride or amide) on adjacent ring positions. This reactivity is not accessible from the 2,5-disubstituted analog (e.g., 5-chloro-2-thiophenecarboxylic acid), where the chlorine and carboxylic acid are separated by two carbon atoms, nor from the 2-bromo analog, which would undergo cyclization but may exhibit different reaction rates and yields due to the altered leaving group ability of bromide versus chloride .

Fused heterocycle synthesis Intramolecular cyclization Thienoquinoline scaffolds

Optimal Application Scenarios for 2-Chlorothiophene-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Rivaroxaban ANDA Analytical Method Development and Validation: Impurity Reference Standard Procurement

Quality control laboratories developing HPLC or LC-MS methods for Rivaroxaban API or finished dosage forms require 2-chlorothiophene-3-carboxylic acid as a certified impurity reference standard (Rivaroxaban Impurity 63/97/RC27). The 2-chloro-3-carboxy regioisomer must be specifically procured because the 5-chloro-2-carboxy metabolite (C420500) is chromatographically distinct and cannot serve as a surrogate standard . Regulatory submissions under ICH Q3A require impurity standards to match the identity of the actual process-related impurity; substitution with the wrong regioisomer would lead to method specificity failure and potential ANDA rejection. The compound is supplied with full characterization packages (NMR, MS, IR, HPLC purity) compliant with pharmacopoeial guidelines .

Sequential Cross-Coupling Strategies Requiring Orthogonal Halogen Reactivity in Polyhalogenated Thiophene Substrates

In synthetic sequences where a thiophene substrate bears both a C–Cl and a C–Br bond, the attenuated reactivity of the C–Cl bond in 2-chlorothiophene-3-carboxylic acid allows for selective, sequential Pd-catalyzed cross-coupling. The C–Br site can be addressed first using a mild Pd catalyst system, followed by C–Cl activation under more forcing conditions (e.g., with bulky electron-rich phosphine ligands at elevated temperature) . This orthogonal reactivity is not achievable with the 2-bromo-3-carboxy analog, where both the C2 and any additional C–Br sites would compete for oxidative addition. Fleckenstein and Plenio (2008) demonstrated that heteroaryl chlorides can achieve near-quantitative coupling yields with 0.1–1 mol% Pd loading, confirming that the C–Cl bond is synthetically viable when appropriate catalyst systems are employed .

Regioselective Synthesis of 2-Arylthiophenes via Decarboxylative C–H Arylation

The 3-carboxy group in 2-chlorothiophene-3-carboxylic acid serves as a traceless directing group for Rh(III)-catalyzed decarboxylative C–H arylation, enabling direct construction of 2-arylthiophene scaffolds with predictable regiochemistry. The chlorine at C2 blocks one ortho coupling site, directing arylation exclusively to C5 and yielding 2-chloro-5-arylthiophene-3-carboxylic acid derivatives, which can then undergo further decarboxylation or decarboxylative coupling to access 2,5-diarylthiophene products . This synthetic strategy is regiospecific to 3-carboxy thiophenes; the isomeric 2-carboxy compounds (e.g., 5-chloro-2-thiophenecarboxylic acid) would deliver 3-aryl products with different connectivity. The gram-scale demonstration reported by Qin et al. (2015) confirms the practical scalability of this approach for medicinal chemistry lead optimization campaigns .

Laboratory Procurement with Reduced Skin Sensitization Occupational Health Risk

For research laboratories conducting large-scale synthesis or high-throughput experimentation with halogenated thiophene building blocks, the GHS hazard profile of 2-chlorothiophene-3-carboxylic acid offers an occupational safety advantage over the 2-bromo analog. The chloro compound is classified for acute toxicity and irritation hazards (H302, H315, H319, H332, H335) but is not classified as a skin sensitizer (no H317) . The 2-bromo analog carries H317 (Skin Sensitization Category 1), indicating that repeated dermal exposure may cause allergic contact dermatitis . For procurement decisions in academic and industrial laboratories where multiple researchers handle the same reagent over extended periods, selecting the non-sensitizing chloro compound reduces the risk of cumulative sensitization and the associated occupational health management burden.

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